2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline
Overview
Description
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline is a heterocyclic compound characterized by its unique structure, which includes a pyrazinoquinoxaline core substituted with four chlorine atoms at positions 2, 3, 7, and 8.
Preparation Methods
The synthesis of 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction is followed by a reduction step using hypophosphite in the presence of potassium iodide, yielding the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reagents like hypophosphite and potassium iodide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline has several scientific research applications:
Organic Electronics: It is used as a building block for π-conjugated polymer semiconductors, which are employed in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound and its derivatives are explored for their potential cytotoxic activity against cancer cells.
Material Science: It is used in the development of materials with strong acid affinity and marked bathochromic shifts in their absorption spectra.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline involves its interaction with molecular targets and pathways. For instance, its π-conjugated structure allows it to function as an electron-transport material in organic electronics . In medicinal applications, it may interact with specific cellular targets to exert cytotoxic effects .
Comparison with Similar Compounds
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline can be compared with other similar compounds such as:
2,3-Diphenyl-quinoxaline: Used in light-emitting applications.
2,3-Diphenyl-pyridine[2,3-b]pyrazine: Another compound with similar donor-acceptor structures.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental impact.
These comparisons highlight the unique properties and applications of this compound in various scientific fields.
Properties
IUPAC Name |
2,3,7,8-tetrachloropyrazino[2,3-g]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4N4/c11-7-9(13)17-5-2-6-4(1-3(5)15-7)16-8(12)10(14)18-6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSLEJHCXCSUMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1N=C(C(=N3)Cl)Cl)N=C(C(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327579 | |
Record name | NSC667241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-51-1 | |
Record name | NSC667241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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